2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
Description
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a benzamide derivative featuring a 2,4-dichlorobenzoyl core linked to a 3,4-dihydroisochromene-substituted methylamine group. Its synthesis involves the dehydrosulfurization of a hydrazinecarbothioamide precursor (N,N’-disubstituted derivative) using iodine and triethylamine in dimethylformamide (DMF) . The compound’s structural uniqueness lies in the isochromenylmethyl moiety, a bicyclic ether system that may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-12-5-6-14(15(19)9-12)17(21)20-10-16-13-4-2-1-3-11(13)7-8-22-16/h1-6,9,16H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSSFDHXPPVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 3,4-dihydro-1H-isochromene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 3,4-dihydro-1H-isochromene in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isochromenylmethyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the isochromenylmethyl group can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to alcohols or alkanes.
Hydrolysis Products: Hydrolysis results in the formation of 2,4-dichlorobenzoic acid and 3,4-dihydro-1H-isochromen-1-ylmethylamine.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide exhibit significant pharmacological activities:
a. Anticancer Activity
Studies have shown that derivatives of this compound can inhibit specific cancer cell lines. For instance, compounds that target Janus kinase 3 (Jak3) have been identified as potential treatments for leukemia and other hematological malignancies. The inhibition of Jak3 has implications in managing autoimmune diseases and transplant rejection as well .
b. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Inhibitors of Jak3 are known to reduce inflammation in various models of autoimmune diseases, making this compound a candidate for further exploration in inflammatory disease therapies .
Neuropharmacology
Recent studies have explored the neuropharmacological effects of similar compounds, indicating potential benefits in treating neurological disorders. The modulation of neurotransmitter systems could lead to new treatments for conditions such as anxiety and depression .
Synthetic Chemistry
The synthesis of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves several chemical reactions that can be optimized for better yield and purity. Research into synthetic pathways has implications for the development of more effective pharmaceutical agents and understanding structure-activity relationships (SAR) within this chemical class .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide with structurally related benzamides:
*N.R. = Not reported in available evidence; †Calculated from molecular formula; ‡Predicted higher than AH-7921 due to aromatic isochromene; §Estimated from analogs.
Key Observations:
- Chloro-Substitution Position: The target compound’s 2,4-dichloro configuration contrasts with the 3,4-dichloro arrangement in AH-7921 and U-47700. This positional isomerism affects electronic distribution and receptor binding, as 3,4-substitution is critical for opioid receptor affinity in AH-7921 .
- N-Linked Groups: The isochromenylmethyl group in the target compound introduces a rigid, lipophilic bicyclic system, differing from the flexible cyclohexylamine groups in AH-7921 and U-47700. This structural divergence may alter blood-brain barrier penetration and metabolic stability.
- logP Trends: Compounds with bulkier hydrophobic groups (e.g., phenylethyl in ) exhibit higher logP values (~4.2), suggesting the target compound’s logP may exceed 4.0 due to its aromatic isochromene moiety.
Pharmacological and Functional Comparisons
- The target compound’s structural similarity (benzamide core, tertiary amine) suggests possible opioid activity, but the isochromenylmethyl group may sterically hinder receptor interaction compared to cyclohexylamine analogs.
- Synthetic Applications: Unlike AH-7921, the N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide derivative () is tailored for metal-catalyzed C–H bond functionalization, highlighting how N-substituent choice directs compound utility .
Biological Activity
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C15H14Cl2N2O2
- Molecular Weight: 325.19 g/mol
The biological activity of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage linked to various diseases.
2. Anti-inflammatory Effects
In vitro studies have demonstrated that 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.
3. Neuroprotective Properties
Recent investigations highlight the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotection | Protection against neurotoxicity |
Study on Neuroprotection
A study published in Bioorganic Chemistry examined the neuroprotective effects of the compound on PC12 cells exposed to neurotoxic agents. The results indicated a significant reduction in cell death compared to controls, suggesting its potential utility in treating conditions like Parkinson's disease .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide. Early data suggest favorable bioavailability and low cytotoxicity in tested models, making it a promising candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
